molecular formula C13H15N B8734206 6-Butylquinoline CAS No. 53452-65-6

6-Butylquinoline

Cat. No. B8734206
CAS RN: 53452-65-6
M. Wt: 185.26 g/mol
InChI Key: HIFRWMLBTWKDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butylquinoline is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Butylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Butylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53452-65-6

Product Name

6-Butylquinoline

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

6-butylquinoline

InChI

InChI=1S/C13H15N/c1-2-3-5-11-7-8-13-12(10-11)6-4-9-14-13/h4,6-10H,2-3,5H2,1H3

InChI Key

HIFRWMLBTWKDIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

38.6 (259 mM) of 4-butylaniline, 80.5 g (875 mM) of glycerin, 25.0 g of m-nitrobenzenesulfonic acid, 7.6 g of ferric sulfate and 13.2 g of boric acid were placed in a 500 ml-three necked flask. To the mixture, 47.4 ml of conc. sulfuric acid was added dropwise over 20 minutes with stirring on an ice bath, whereby the temperature was increased from 8° C. to 50° C. The mixture was heat-refluxed at 135-145° C. for 2 hours under stirring. After the reaction, the reaction mixture was poured into ice water and alkalinized with 20% NaOH aqueous solution to pH=11, followed by extraction with toluene. The organic layer was washed with water and evaporated. The residue was purified by silica gel column chromatography (eluent: toluene/THF) to obtain 31.9 g of 6-butylquinoline (yield: 66.6%).
[Compound]
Name
38.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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25 g
Type
reactant
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[Compound]
Name
ferric sulfate
Quantity
7.6 g
Type
reactant
Reaction Step Four
Quantity
13.2 g
Type
reactant
Reaction Step Five
Quantity
47.4 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
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reactant
Reaction Step Eight
Quantity
80.5 g
Type
solvent
Reaction Step Nine
Yield
66.6%

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